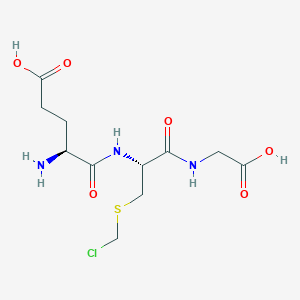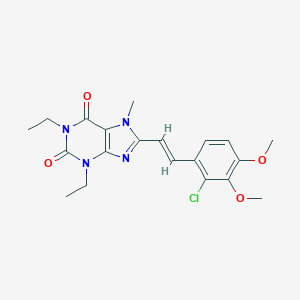
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly known as CMG, is a synthetic compound used in scientific research. CMG is a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
作用機序
CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The covalent bond between CMG and Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is irreversible, leading to the permanent inhibition of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Biochemical and Physiological Effects:
The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can have biochemical and physiological effects. The accumulation of toxic compounds can lead to oxidative stress, DNA damage, and cell death. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
実験室実験の利点と制限
One of the advantages of using CMG in lab experiments is its potency as an inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. CMG is a highly specific inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- and does not affect other enzymes. However, one of the limitations of using CMG is its irreversible inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. This can make it difficult to study the long-term effects of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- inhibition.
将来の方向性
There are several future directions for the study of CMG. One direction is the development of new inhibitors of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- that are reversible and have fewer side effects. Another direction is the study of the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease, such as cancer and neurodegenerative disorders. The study of the biochemical and physiological effects of CMG can also lead to the development of new therapies for diseases associated with oxidative stress and DNA damage.
Conclusion:
In conclusion, CMG is a synthetic compound used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease.
合成法
The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields CMG as a white crystalline solid, which is purified by recrystallization.
科学的研究の応用
CMG is widely used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. Inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
特性
CAS番号 |
150956-90-4 |
|---|---|
製品名 |
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- |
分子式 |
C11H18ClN3O6S |
分子量 |
355.8 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(chloromethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18ClN3O6S/c12-5-22-4-7(11(21)14-3-9(18)19)15-10(20)6(13)1-2-8(16)17/h6-7H,1-5,13H2,(H,14,21)(H,15,20)(H,16,17)(H,18,19)/t6-,7-/m0/s1 |
InChIキー |
KLNCYXOZAXNSKO-BQBZGAKWSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSCCl)C(=O)NCC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
配列 |
EXG |
同義語 |
S-chloromethylglutathione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)

![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)